molecular formula C9H7BrN2O B3001152 4-(4-Bromophenyl)-1,2-oxazol-3-amine CAS No. 708292-30-2

4-(4-Bromophenyl)-1,2-oxazol-3-amine

Cat. No.: B3001152
CAS No.: 708292-30-2
M. Wt: 239.072
InChI Key: BKBOFWOEZSVZBW-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,2-oxazol-3-amine is an organic compound that belongs to the class of oxazoles It features a bromophenyl group attached to an oxazole ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1,2-oxazol-3-amine typically involves the reaction of 4-bromobenzoyl chloride with hydroxylamine hydrochloride to form 4-(4-bromophenyl)-1,2-oxazol-3-one. This intermediate is then treated with ammonia or an amine to yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium iodide, and other nucleophiles. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted oxazoles.

    Oxidation and Reduction: Products include oxazole derivatives with different oxidation states.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-1,2-oxazol-3-amine is unique due to its specific substitution pattern and the presence of both a bromophenyl group and an amine group on the oxazole ring. This unique structure imparts specific chemical and biological properties that are valuable in various research applications .

Properties

IUPAC Name

4-(4-bromophenyl)-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-13-12-9(8)11/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBOFWOEZSVZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CON=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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